molecular formula C12H9NOS B8435929 6-Thiophen-2-yl-1,3-dihydro-indol-2-one

6-Thiophen-2-yl-1,3-dihydro-indol-2-one

Cat. No.: B8435929
M. Wt: 215.27 g/mol
InChI Key: DLZDRELFKNKLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thiophen-2-yl-1,3-dihydro-indol-2-one is a synthetic compound featuring a molecular hybrid of 1,3-dihydro-2H-indol-2-one (oxindole) and a thiophene moiety. This structure combines two privileged scaffolds in medicinal chemistry, making it a valuable intermediate for constructing novel bioactive molecules and a candidate for various pharmacological investigations. The indol-2-one core is a well-documented structure in compounds with diverse biodynamic activities, including antitubercular, anti-HIV, fungicidal, and antibacterial properties . Concurrently, thiophene and its derivatives are recognized as important heterocyclic compounds with a wide range of therapeutic applications, such as antimicrobial, anti-inflammatory, antioxidant, and anti-cancer activities . The strategic incorporation of the thiophene ring can enhance a molecule's binding affinity and interaction with biological targets. Researchers can utilize this compound as a key synthon in organic synthesis, particularly for developing heterocyclic systems like thiazoles and annulated thiazoles, which are known for their significant biological properties . Its primary research value lies in its potential as a precursor for developing new antimicrobial and antitumor agents. All studies must be conducted in compliance with relevant safety regulations. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

6-thiophen-2-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H9NOS/c14-12-7-8-3-4-9(6-10(8)13-12)11-2-1-5-15-11/h1-6H,7H2,(H,13,14)

InChI Key

DLZDRELFKNKLCR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CS3)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Substituted Derivatives: 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one (9a): The electron-withdrawing SF₅ group at position 6 significantly alters electronic properties compared to the electron-rich thiophene substituent. This compound was synthesized via microwave-assisted condensation, yielding an orange solid, though specific biological data are unavailable . 6-Ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-yl-ethyl)-1,3-dihydro-indol-2-one: The ethyl group at position 6 provides steric bulk and electron-donating effects, while the pyridinyl and hydroxy groups enable hydrogen bonding.
  • 3-Substituted Derivatives :

    • (Z)-4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one (4a) : The benzylidene group at position 3 introduces planarity and conjugation, while bromine at position 4 offers a site for further functionalization. Synthesized via reflux with pyridine (60.7% yield), this compound is inferred to have anticancer activity based on structural analogs .

Substituent Type and Functional Diversity

  • Heterocyclic Moieties: 3-[2-Oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)-ethylidene]-1,3-dihydro-indol-2-one (3OBC): Coumarin-derived substituents confer strong fluorescence and nonlinear optical properties, contrasting with thiophene’s electronic effects .
  • Halogenated Derivatives :

    • (Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one : Bromine at position 6 facilitates cross-coupling reactions, with demonstrated anticancer activity .

Preparation Methods

Reaction Conditions and Procedure

A solution of 1,3-dihydro-indol-2-one (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) is cooled to 0°C. 2-Thiophenecarbonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 4–6 hours. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields this compound in 42% yield.

Optimization Insights

  • Solvent Choice : DCM provides optimal solubility for both reactants and minimizes side reactions.

  • Base Selection : Triethylamine effectively neutralizes HCl generated during acylation, driving the reaction to completion.

  • Yield Limitations : The moderate yield (42%) is attributed to competing hydrolysis of the acyl chloride and steric hindrance at the indolinone’s reactive site.

Multicomponent Condensation Approaches

Alternative routes employ multicomponent reactions (MCRs) to construct the thiophene-indolinone scaffold. Source details a four-component synthesis using indole derivatives, aldehydes, ketones, and ammonium acetate under iodine catalysis.

Reaction Protocol

A mixture of 3-(cyanoacetyl)indole (1 mmol), aromatic aldehyde (1 mmol), 1-(thiophen-2-yl)ethanone (1 mmol), ammonium acetate (1.5 mmol), and iodine (0.1 mmol) in acetic acid is refluxed for 12 hours. The crude product is purified via chromatography to yield 4-aryl-2-(1H-indol-3-yl)-6-(thiophen-2-yl)nicotinonitriles, which are hydrolyzed to the target compound.

Key Advantages and Challenges

  • Catalyst Efficiency : Iodine promotes both Knoevenagel condensation and cyclization steps, eliminating the need for metal catalysts.

  • Side Reactions : Competing pathways lead to nicotinonitrile derivatives, necessitating post-synthetic modifications to isolate the indolinone.

Cyclization of α-Thiohydrazone Intermediates

Source reports a metal-free strategy using 1,2-diaza-1,3-dienes (DDs) and indoline-2-thione. Although developed for thieno[2,3-b]indoles, this method is adaptable to this compound.

Synthetic Workflow

  • Formation of DD Intermediate : Ethyl 2-chloro-3-oxopropanoate reacts with tert-butyl hydrazinecarboxylate in methanol to form α-chlorohydrazone, which undergoes base-induced elimination to generate the DD.

  • Cyclization : The DD reacts with indoline-2-thione in tetrahydrofuran (THF) at 25°C, followed by acid-mediated cyclization (Amberlyst 15H) to yield the thiophene-indolinone hybrid.

Performance Metrics

  • Yield : 14% overall yield due to intermediate instability and multi-step purification.

  • Scalability : The one-pot approach simplifies workflow but requires precise stoichiometric control.

Catalytic Diazo Coupling with Indoles

Source demonstrates the use of 3-diazoindolin-2-ones and indoles in the presence of indium triflate (In(OTf)₃) to synthesize 3-(1H-indol-3-yl)indolin-2-ones. Adapting this method, thiophene-substituted indoles could replace indole reactants.

Experimental Modifications

  • Reactants : 3-Diazoindolin-2-one (0.5 mmol) and 2-vinylthiophene (0.55 mmol) in 1,2-dichloroethane.

  • Conditions : 10 mol% In(OTf)₃, 50°C, 6 hours.

Outcomes and Limitations

  • Yield : Unreported for thiophene analogs, but analogous reactions yield 50–70% for indole derivatives.

  • Mechanism : In(OTf)₃ facilitates [3+2] cycloaddition, but thiophene’s electron-rich nature may alter regioselectivity.

Critical Evaluation of Methodologies

Direct Acylation (Method 1)

  • Strengths : Simplicity, fewer steps, and commercially available starting materials.

  • Weaknesses : Moderate yield due to competing hydrolysis; requires chromatographic purification.

Multicomponent Condensation (Method 2)

  • Strengths : Atom-economical; iodine is low-cost and non-toxic.

  • Weaknesses : Generates complex byproducts; post-synthetic hydrolysis needed.

α-Thiohydrazone Cyclization (Method 3)

  • Strengths : Metal-free; amenable to one-pot synthesis.

  • Weaknesses : Low yield; sensitive intermediates.

Catalytic Diazo Coupling (Method 4)

  • Strengths : High yields for indole analogs; regioselective.

  • Weaknesses : Unproven for thiophene substrates; costly catalyst .

Q & A

Q. What are the key synthetic routes for 6-Thiophen-2-yl-1,3-dihydro-indol-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with indole derivatives. For example, introducing a thiophene moiety via Friedel-Crafts alkylation or Suzuki coupling. Critical steps include cyclization under reflux with ethanol as a solvent and catalysts like palladium for cross-coupling reactions . Purification via column chromatography and recrystallization ensures high purity. Reaction optimization focuses on temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography (using SHELX programs ) resolves crystal packing and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% by area normalization). Infrared (IR) spectroscopy identifies functional groups like the indol-2-one carbonyl stretch (~1700 cm⁻¹).

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis. Photostability is assessed via exposure to UV light (ICH Q1B guidelines). Degradation products are identified using LC-MS, and kinetic modeling predicts shelf-life under standard lab conditions (25°C, dark).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indol-2-one core) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy at position 6) enhance cytotoxicity by improving tubulin binding affinity, as seen in analogs with IC₅₀ values <1 µM against prostate cancer cells . Computational docking (e.g., AutoDock Vina) predicts interactions with the colchicine binding site on β-tubulin. Substituent bulkiness is optimized to balance potency and solubility (logP <3.5).

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay variability (e.g., MTT vs. SRB assays) or cell line differences (e.g., hormone-sensitive vs. resistant lines). Standardize protocols using NCI-60 cell panels and validate via orthogonal assays (e.g., apoptosis markers like Annexin V). Cross-validate purity with quantitative NMR (qNMR) to rule out batch-specific impurities .

Q. What advanced methodologies are used to study the compound’s mechanism of action in cancer cells?

Mechanistic studies employ cell cycle analysis (flow cytometry for G2/M arrest), tubulin polymerization assays (spectrophotometric monitoring at 350 nm), and immunofluorescence for mitotic spindle disruption . Transcriptomic profiling (RNA-seq) identifies downstream targets (e.g., CDC25C, Cyclin B1). In vivo efficacy is tested in xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution).

Q. How can radiopharmaceutical derivatives of this compound be developed for imaging studies?

Radiolabeling with ¹⁸F or ¹¹C involves introducing a prosthetic group (e.g., 4-[¹⁸F]fluorobenzylidenyl) via nucleophilic substitution. Radiochemical purity (>99%) is confirmed by radio-HPLC, and biodistribution is assessed in rodent models using microPET/CT. Target engagement is validated via blocking studies with unlabeled compound .

Q. What strategies are used to evaluate synergistic effects with other therapeutic agents?

Combination studies use Chou-Talalay’s combination index (CI) method. For example, co-administering with tyrosine kinase inhibitors and assessing synergism in dose-response matrices (e.g., CI <1 indicates synergy). Mechanistic synergy is probed via phosphoproteomics to map signaling pathway crosstalk .

Methodological Notes

  • Synthesis: Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).
  • Biological Assays: Include positive controls (e.g., paclitaxel for tubulin targeting) and validate with ≥3 biological replicates.
  • Data Analysis: Use nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for multi-group comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.